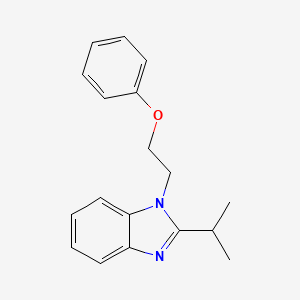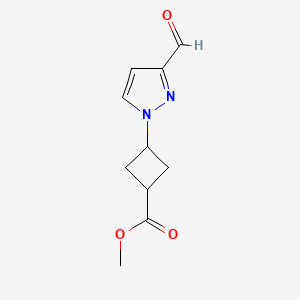
Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate, also known as MFC, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a member of the pyrazole family and has a cyclobutane ring structure. MFC has been found to have various applications in the field of medicinal chemistry, especially in the development of new drugs.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 3-formylcyclobutene-3-carboxylate, a closely related compound, was synthesized and its thermolysis confirmed theoretical predictions about electrocyclic reactions, showcasing its utility in understanding reaction mechanisms and designing synthetic pathways (Niwayama & Houk, 1992). Similarly, studies on various cyclobutane derivatives have revealed their roles as intermediates in the synthesis of complex molecules. For example, Vilsmeier Formylation of certain derivatives resulted in compounds that could be further oxidized into carboxylic acids, highlighting the versatility of cyclobutane derivatives in organic synthesis (Lebedev et al., 2005).
Photocatalysis and Light-Induced Reactions
Research on photocatalytic [2+2] enone cycloadditions using Ru(bipy)3Cl2 as a visible light photocatalyst revealed that certain cyclobutane derivatives participate readily in the reaction, indicating their potential in light-induced synthetic applications (Ischay et al., 2008).
Biological Applications and Antiproliferative Activity
A study on platinum complexes incorporating derivatives of 3-hydroxycyclobutane-1,1-dicarboxylic acid demonstrated significant antiproliferative activity against various cancer cell lines, suggesting the potential medicinal chemistry applications of cyclobutane derivatives (Pavlova et al., 2023).
properties
IUPAC Name |
methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-4-9(5-7)12-3-2-8(6-13)11-12/h2-3,6-7,9H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBGLQTVBTWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N2C=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

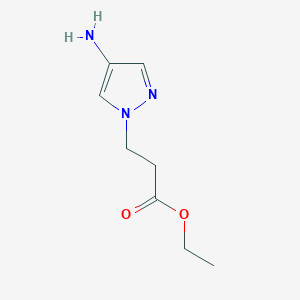
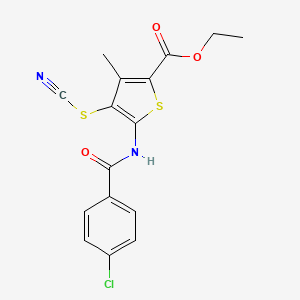

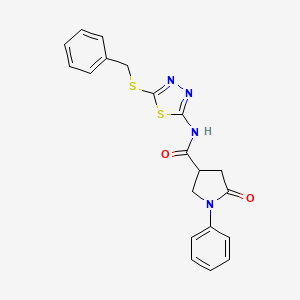

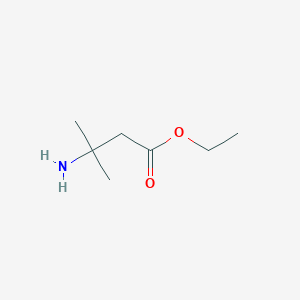
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2693127.png)
![5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2693128.png)

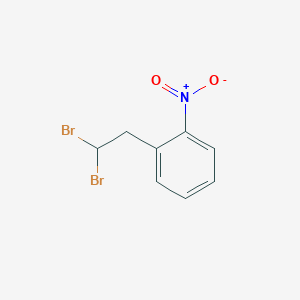
![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)

![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2693137.png)
